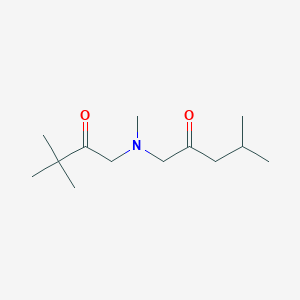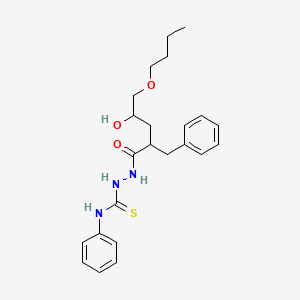![molecular formula C13H13N7O3S B11110435 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11110435.png)
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2-PYRIDYLSULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE: is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2-PYRIDYLSULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,2,3-triazole ring: This step often involves a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the oxadiazole moiety: This can be achieved through the reaction of appropriate precursors under specific conditions.
Attachment of the pyridylsulfanyl group:
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2-PYRIDYLSULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2-PYRIDYLSULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2-PYRIDYLSULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2-PYRIDYLSULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Voriconazole: A triazole derivative used to treat serious fungal infections.
The uniqueness of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2-PYRIDYLSULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE lies in its specific structure and the potential biological activities it may exhibit, which can differ from those of other triazole derivatives.
Eigenschaften
Molekularformel |
C13H13N7O3S |
|---|---|
Molekulargewicht |
347.36 g/mol |
IUPAC-Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-2-ylsulfanylmethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C13H13N7O3S/c1-2-22-13(21)10-8(7-24-9-5-3-4-6-15-9)20(19-16-10)12-11(14)17-23-18-12/h3-6H,2,7H2,1H3,(H2,14,17) |
InChI-Schlüssel |
RNTWFJKPBUONHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11110367.png)

![1-[4'-Methyl-6-oxo-2'-(pyrrolidin-1-yl)-1,6-dihydro-4,5'-bipyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11110383.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11110388.png)
![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11110389.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11110402.png)
![N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11110416.png)
![2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11110418.png)
![3-(Acetyloxy)-4-({(E)-2-[2-(3-bromophenoxy)acetyl]hydrazono}methyl)phenyl acetate](/img/structure/B11110430.png)
![(5Z)-5-(4-bromobenzylidene)-3-{[(5-chloro-2-methylphenyl)amino]methyl}-2-thioxoimidazolidin-4-one](/img/structure/B11110437.png)
![N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11110438.png)

![3-[1,3-Bis(methylsulfonyl)-5-(nitroamino)imidazolidin-4-yl]-1,1-diethylurea](/img/structure/B11110459.png)

